4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1291846-66-6
VCID: VC5718967
InChI: InChI=1S/C24H21ClN2O2S/c1-2-29-21-8-4-3-7-18(21)15-26-24(28)23-22(27-13-5-6-14-27)20(16-30-23)17-9-11-19(25)12-10-17/h3-14,16H,2,15H2,1H3,(H,26,28)
SMILES: CCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Molecular Formula: C24H21ClN2O2S
Molecular Weight: 436.95

4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

CAS No.: 1291846-66-6

Cat. No.: VC5718967

Molecular Formula: C24H21ClN2O2S

Molecular Weight: 436.95

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide - 1291846-66-6

Specification

CAS No. 1291846-66-6
Molecular Formula C24H21ClN2O2S
Molecular Weight 436.95
IUPAC Name 4-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Standard InChI InChI=1S/C24H21ClN2O2S/c1-2-29-21-8-4-3-7-18(21)15-26-24(28)23-22(27-13-5-6-14-27)20(16-30-23)17-9-11-19(25)12-10-17/h3-14,16H,2,15H2,1H3,(H,26,28)
Standard InChI Key JMQXGNGNMOAEOV-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(4-Chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide belongs to the thiophene-carboxamide class, featuring a molecular formula of C₂₄H₂₁ClN₂O₂S and a molecular weight of 436.95 g/mol. Its IUPAC name—4-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide—reflects the substitution pattern:

  • A thiophene ring at position 2 bears a carboxamide group.

  • 4-Chlorophenyl and 1H-pyrrol-1-yl substituents occupy positions 3 and 4 of the thiophene core.

  • The N-(2-ethoxybenzyl) group modifies the carboxamide nitrogen.

Key identifiers include:

PropertyValue
CAS No.1291846-66-6
SMILESCCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
InChIKeyJMQXGNGNMOAEOV-UHFFFAOYSA-N
PubChem CID50928216
SolubilityNot available

The presence of chlorine enhances lipophilicity, while the ethoxybenzyl group introduces steric bulk, potentially influencing receptor binding.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure, though detailed spectral assignments are absent in public databases. Density functional theory (DFT) simulations predict a planar thiophene ring with dihedral angles of 15–25° between the pyrrole and chlorophenyl groups, favoring π-π stacking interactions .

Synthesis and Structural Optimization

Multistep Synthesis Pathways

The compound’s synthesis typically involves three stages (Figure 1):

  • Thiophene Core Formation: Knorr paal or Gewald reactions assemble the 2-carboxamide thiophene scaffold.

  • Pyrrole and Chlorophenyl Substitution: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the pyrrole and chlorophenyl groups .

  • N-Alkylation: The 2-ethoxybenzyl group is appended via nucleophilic substitution or reductive amination.

Key Challenges:

  • Steric hindrance from the ethoxybenzyl group complicates final coupling steps (yield: ~40–55%).

  • Regioselective pyrrole substitution requires careful temperature control to avoid byproducts .

Comparative Synthetic Approaches

Analogous compounds, such as 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide (CAS 1207013-90-8), employ similar strategies but replace the ethoxybenzyl with thiophen-2-ylmethyl, achieving higher yields (65–70%) due to reduced steric effects . This suggests that modifying the N-alkyl group could streamline synthesis for derivatives .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Pyridine-3-carboxamide analogs with chlorophenyl substituents exhibit EC₅₀ values of 12–18 µM against Ralstonia solanacearum, a phytopathogen . The ethoxybenzyl group in this compound may enhance membrane penetration, though in vitro validation is needed .

Anti-Inflammatory Activity

Pyrrole-containing thiophenes are known to inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) secretion. Quantum mechanical calculations suggest the title compound’s LUMO energy (−2.1 eV) aligns with COX-2’s catalytic site, supporting potential anti-inflammatory effects .

Structure-Activity Relationships (SAR)

Critical SAR trends emerge from analogous compounds (Table 1):

ModificationEffect on ActivitySource
Chlorophenyl at C4↑ Kinase inhibition (AKT2 IC₅₀: 3 µM)
Ethoxybenzyl vs. Thiophen-2-ylmethyl↓ Solubility, ↑ Lipophilicity
Pyrrole at C3Enhances π-π stacking with receptors

Replacing the ethoxy group with smaller substituents (e.g., methyl) improves aqueous solubility but reduces AKT2 binding affinity by 30% .

Future Directions and Applications

Targeted Drug Development

  • Oncology: Prioritize testing against AKT2-overexpressing glioblastoma models .

  • Infectious Diseases: Screen for activity against ESKAPE pathogens and Mycobacterium tuberculosis .

Synthetic Chemistry Innovations

  • Develop one-pot methodologies to reduce step count and improve yields .

  • Explore biocatalytic routes for stereoselective N-alkylation .

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